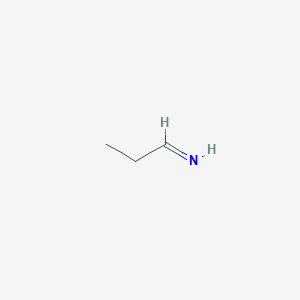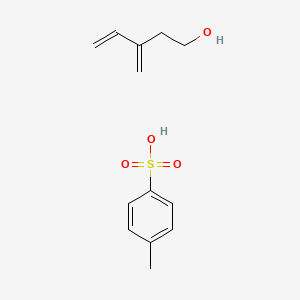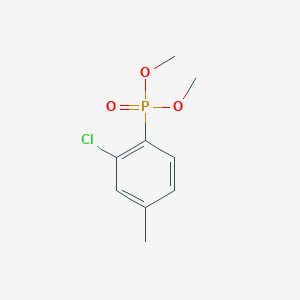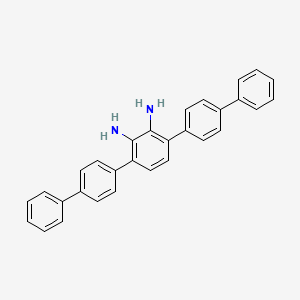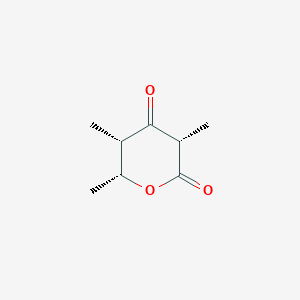
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione is a chemical compound with a unique structure that includes three chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of catalysts and advanced purification techniques ensures the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl
- (3S,5S,6R)-3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one
Uniqueness
(3S,5S,6R)-3,5,6-Trimethyloxane-2,4-dione is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
922525-82-4 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(3S,5S,6R)-3,5,6-trimethyloxane-2,4-dione |
InChI |
InChI=1S/C8H12O3/c1-4-6(3)11-8(10)5(2)7(4)9/h4-6H,1-3H3/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
ZBXMERWTWIOWEU-HCWXCVPCSA-N |
Isomerische SMILES |
C[C@H]1[C@H](OC(=O)[C@H](C1=O)C)C |
Kanonische SMILES |
CC1C(OC(=O)C(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
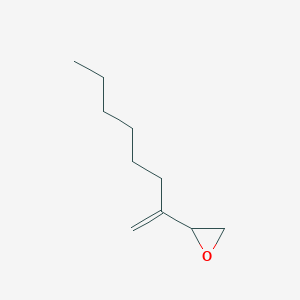
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
